Trichloro(3,3-dimethylbutyl)silane

説明

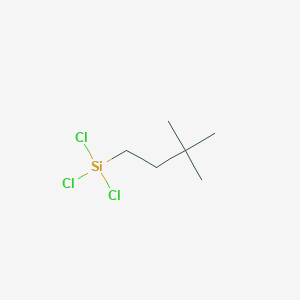

Structure

3D Structure

特性

IUPAC Name |

trichloro(3,3-dimethylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl3Si/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJADGKAUTXKTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556003 | |

| Record name | Trichloro(3,3-dimethylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105732-02-3 | |

| Record name | Trichloro(3,3-dimethylbutyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-Dimethylbutyl)trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trichloro(3,3-dimethylbutyl)silane: Structure, Properties, and Applications

Introduction

Trichloro(3,3-dimethylbutyl)silane, also known by its synonym neohexyltrichlorosilane, is a versatile organosilicon compound with the chemical formula C₆H₁₃Cl₃Si.[1] This molecule holds considerable interest for researchers and professionals in materials science and drug development. Its unique molecular architecture, featuring a sterically demanding 3,3-dimethylbutyl (neohexyl) group and a highly reactive trichlorosilyl headgroup, confers specific properties that establish it as a valuable precursor for advanced materials synthesis and surface modification protocols.[2] The bulky alkyl moiety can significantly influence the packing density and ordering of self-assembled monolayers (SAMs), enabling the creation of surfaces with precisely tailored hydrophobicity and enhanced stability. Concurrently, the trichlorosilyl functional group serves as a reactive anchor for covalent immobilization onto hydroxylated substrates and as a versatile handle for subsequent chemical derivatization.[3]

This technical guide presents a comprehensive examination of the chemical structure, physicochemical characteristics, synthesis, reactivity, and potential applications of Trichloro(3,3-dimethylbutyl)silane. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals who are currently utilizing or contemplating the integration of this multifaceted organosilane into their work.

Chemical Structure and Bonding

The molecular framework of Trichloro(3,3-dimethylbutyl)silane is defined by a central silicon atom covalently bonded to three chlorine atoms and a 3,3-dimethylbutyl substituent. The neohexyl group is distinguished by a quaternary carbon atom, which imposes substantial steric hindrance in the vicinity of the silicon center.

Molecular Structure Diagram

Caption: 2D structure of Trichloro(3,3-dimethylbutyl)silane.

Structural Parameters

While definitive experimental crystallographic data for Trichloro(3,3-dimethylbutyl)silane are not readily found in the public domain, established values for analogous organosilanes provide reliable estimates. The Si-C bond length is typically in the range of 1.86 Å, with the Si-Cl bond length being approximately 2.05 Å. The C-C single bonds within the alkyl chain are expected to have lengths of 1.53-1.54 Å. The geometry around the central silicon atom will be a distorted tetrahedron, with the Cl-Si-Cl and Cl-Si-C bond angles deviating from the ideal 109.5° as a consequence of the steric demands of the neohexyl group and the chlorine atoms.

Physicochemical Properties

A summary of the key physical and chemical properties of Trichloro(3,3-dimethylbutyl)silane is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | trichloro(3,3-dimethylbutyl)silane | [1] |

| Synonyms | (3,3-DIMETHYLBUTYL)TRICHLOROSILANE, Neohexyltrichlorosilane | [1][4] |

| CAS Number | 105732-02-3 | [1] |

| Molecular Formula | C₆H₁₃Cl₃Si | [1] |

| Molecular Weight | 219.61 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 183-184 °C | [1] |

| Density | 1.1355 g/mL | [1] |

| Refractive Index | 1.4479 | [1] |

| Purity | 95%+ | [1] |

Spectroscopic Analysis

Disclaimer: Experimental spectroscopic data for Trichloro(3,3-dimethylbutyl)silane are not currently available in the public spectral databases that were consulted. The following information is based on predicted spectral characteristics and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Trichloro(3,3-dimethylbutyl)silane is anticipated to exhibit well-resolved signals corresponding to the chemically distinct protons of the 3,3-dimethylbutyl group.

-

A sharp singlet, integrating to nine protons, is expected for the three equivalent methyl groups of the tert-butyl moiety (C(CH₃)₃), with a predicted chemical shift in the range of 0.9-1.0 ppm.

-

A triplet, corresponding to the two protons of the methylene group directly attached to the silicon atom (Si-CH₂), is predicted to be the most downfield of the alkyl proton signals. This is due to the combined electron-withdrawing effects of the silicon and chlorine atoms, with an expected chemical shift in the 1.0-1.5 ppm range.

-

Another triplet, representing the two protons of the methylene group adjacent to the tert-butyl group (-CH₂-C(CH₃)₃), is expected to appear in the 1.3-1.7 ppm region.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum should reveal distinct signals for each of the six unique carbon environments within the molecule.

-

The quaternary carbon of the tert-butyl group (C(CH₃)₃) is predicted to have a chemical shift between 30 and 35 ppm.

-

The three equivalent methyl carbons (-C(CH₃)₃) are expected to produce a single resonance at approximately 29-30 ppm.

-

The carbon atom of the methylene group bonded to the silicon atom (Si-CH₂) is anticipated to be the most downfield of the alkyl carbons, with a predicted chemical shift in the 25-30 ppm range.

-

The other methylene carbon (-CH₂-C(CH₃)₃) is expected to resonate at approximately 45-50 ppm.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum of Trichloro(3,3-dimethylbutyl)silane is expected to display a molecular ion peak [M]⁺, though its intensity may be low due to the facile cleavage of the Si-Cl bonds. The isotopic signature of the molecular ion and any chlorine-containing fragments will be characteristic, exhibiting a pattern of multiple peaks arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Prevalent fragmentation pathways for alkyltrichlorosilanes typically involve the loss of a chlorine atom to form the [M-Cl]⁺ ion, cleavage of the Si-C bond, and various rearrangement reactions. A prominent fragment is likely to be the neohexyl cation or fragments resulting from its subsequent decomposition.[5][6][7][8]

Infrared (IR) Spectroscopy (Predicted)

The infrared spectrum of Trichloro(3,3-dimethylbutyl)silane is expected to show characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups.

-

C-H stretching: Strong, sharp bands in the 2850-2960 cm⁻¹ region, indicative of the alkyl C-H bonds.

-

C-H bending: Absorption bands around 1470 cm⁻¹ and 1365 cm⁻¹, corresponding to the bending vibrations of the CH₂ and CH₃ groups, respectively. The 1365 cm⁻¹ band may exhibit splitting, a characteristic feature of a gem-dimethyl group.

-

Si-Cl stretching: Strong and broad absorption bands are expected in the 450-650 cm⁻¹ region.

-

Si-C stretching: A characteristic band for the Si-C bond is anticipated in the 650-800 cm⁻¹ range.

Synthesis and Reactivity

Synthesis

The predominant and industrially scalable route for the synthesis of alkyltrichlorosilanes is the hydrosilylation of an alkene with trichlorosilane (HSiCl₃), a reaction that is typically catalyzed by platinum complexes.[9][10] In the case of Trichloro(3,3-dimethylbutyl)silane, the synthesis involves the addition of trichlorosilane across the double bond of 3,3-dimethyl-1-butene (neohexene).

Reaction Scheme:

(CH₃)₃C-CH=CH₂ + HSiCl₃ --(Pt catalyst)--> (CH₃)₃C-CH₂-CH₂-SiCl₃

This transformation generally proceeds via the well-established Chalk-Harrod mechanism . This catalytic cycle involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, insertion of the alkene into either the Pt-H or Pt-Si bond, and finally, reductive elimination of the desired alkyltrichlorosilane product.[11]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 3,3-Dimethyl-1-butene

-

Materials:

-

3,3-dimethyl-1-butene (neohexene)

-

Trichlorosilane

-

Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) solution (e.g., in xylene)

-

Anhydrous toluene (or other suitable inert, anhydrous solvent)

-

-

Procedure:

-

A dry reaction vessel, equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, is charged with a solution of 3,3-dimethyl-1-butene in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Karstedt's catalyst is introduced into the reaction mixture, typically at a platinum concentration of 10-50 ppm relative to the reactants.

-

The reaction mixture is heated to a gentle reflux, with the optimal temperature being dependent on the specific catalyst and solvent employed (generally in the range of 60-120 °C).

-

Trichlorosilane is added dropwise to the refluxing mixture via the dropping funnel. The exothermic nature of the reaction necessitates careful control of the addition rate to maintain a steady reflux.

-

Following the complete addition of trichlorosilane, the reaction mixture is maintained at reflux for an additional period (typically 1-4 hours) to ensure the reaction proceeds to completion.

-

The progress of the reaction can be monitored using analytical techniques such as gas chromatography (GC) or NMR spectroscopy.

-

Upon completion, the reaction mixture is cooled to ambient temperature.

-

The final product, Trichloro(3,3-dimethylbutyl)silane, is purified by fractional distillation under reduced pressure.

-

Reactivity

The chemical behavior of Trichloro(3,3-dimethylbutyl)silane is primarily dictated by the highly polar and reactive Si-Cl bonds.

Hydrolysis and Condensation:

In the presence of water or atmospheric moisture, Trichloro(3,3-dimethylbutyl)silane undergoes rapid hydrolysis to yield the corresponding silanetriol, (CH₃)₃C-CH₂-CH₂-Si(OH)₃, and hydrogen chloride.[4] These silanetriol intermediates are inherently unstable and readily undergo self-condensation, leading to the formation of polysiloxanes. These can exist as linear or cyclic oligomers, or as highly cross-linked, three-dimensional networks.

Hydrolysis and Condensation Workflow

Caption: Hydrolysis and condensation of Trichloro(3,3-dimethylbutyl)silane.

Surface Modification and Self-Assembled Monolayers (SAMs):

The trichlorosilyl moiety is a highly effective anchoring group for the covalent modification of hydroxyl-terminated surfaces, including silicon wafers, glass, and various metal oxides.[3] This surface reaction results in the formation of a robust Si-O-substrate bond with the concomitant release of HCl. The bulky 3,3-dimethylbutyl group then populates the outermost surface of the resulting monolayer. The significant steric hindrance imparted by the neohexyl group is anticipated to modulate the packing density and ordering of the SAM, likely resulting in a less densely packed and more amorphous monolayer in comparison to those derived from linear alkyltrichlorosilanes.[12] These structural differences can, in turn, influence key surface properties such as surface energy, hydrophobicity, and the barrier characteristics of the modified substrate.

SAM Formation Workflow

Caption: Formation of a self-assembled monolayer on a hydroxylated surface.

Applications

The distinctive combination of a bulky, hydrophobic alkyl group and a reactive silylating functionality makes Trichloro(3,3-dimethylbutyl)silane a highly valuable compound for a range of applications:

-

Surface Modification: This silane is effective for creating hydrophobic and oleophobic surfaces on a wide array of substrates. The bulky neohexyl groups can form a durable and stable low-energy surface, which is advantageous for applications such as anti-fouling coatings, water-repellent treatments for glass and textiles, and for the modification of stationary phases in chromatography.[2][13]

-

Coupling Agent: In the fabrication of composite materials, it can function as a coupling agent to enhance the adhesion between inorganic fillers (such as silica or glass fibers) and organic polymer matrices.[14]

-

Precursor to Silsesquioxanes and Silicones: Through carefully controlled hydrolysis and condensation reactions, it serves as a precursor for the synthesis of polyhedral oligomeric silsesquioxanes (POSS) and other silicone-based polymers with tailored properties. The incorporation of neohexyl groups can enhance the solubility of these materials in organic solvents and modify their bulk physical properties.

-

Protecting Group in Organic Synthesis: While less frequently employed for this specific compound, silyl groups are widely utilized as protecting groups for alcohols and other protic functional groups in the course of multi-step organic synthesis.[14]

Safety and Handling

Trichloro(3,3-dimethylbutyl)silane is classified as a combustible liquid that can cause severe skin burns and eye damage.[4] It reacts readily with water and atmospheric moisture, liberating hydrogen chloride gas, which is corrosive and a potent irritant to the respiratory tract.[15]

-

Handling: All manipulations should be conducted in a well-ventilated area, ideally within a fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a face shield, must be worn.[15] Direct contact with the skin and eyes must be avoided, and inhalation of vapors should be prevented.[15]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from sources of heat, sparks, and open flames.[15] To prevent hydrolysis, the container should be maintained under a dry, inert atmosphere, such as nitrogen or argon.[15]

-

In case of spills: Spills should be absorbed with a dry, inert material, and the resulting waste should be disposed of as hazardous material. Water should not be used for cleaning up spills.

-

First Aid: In the event of skin or eye contact, the affected area should be flushed immediately with copious amounts of water for at least 15 minutes, and immediate medical attention should be sought. If inhaled, the individual should be moved to fresh air and medical attention should be obtained. If swallowed, vomiting should not be induced, and immediate medical attention is required.[15]

References

-

Selective hydrosilylation of allyl chloride with trichlorosilane. PMC. [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. [Link]

-

(3,3-DIMETHYLBUTYL)TRICHLOROSILANE Safety Data Sheet. Gelest, Inc.[Link]

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

-

Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. ResearchGate. [Link]

- DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms.

-

The steric effect of alkoxy groups on silane hydrolysis of tripropoxyvinylsilane and Trimethoxyvinylsilane. ResearchGate. [Link]

-

The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates. Defense Technical Information Center. [Link]

-

New Janus Tricyclic Laddersiloxanes: Synthesis, Characterization, and Reactivity. MDPI. [Link]

-

Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]

-

Fragmentation Mechanism of Alkylmonoglycosides by Mass Spectrometry. ResearchGate. [Link]

-

Structure and growth of self-assembling monolayers. Quantum Chemistry Laboratory. [Link]

-

(Perfluoroalky1)trichlorosilanes onto Glass and Silicon. American Chemical Society. [Link]

-

The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. PMC. [Link]

-

Effect of Medium-Chain-Length Alkyl Silane Modified Nanocellulose in Poly(3-hydroxybutyrate) Nanocomposites. MDPI. [Link]

-

Effect of chain length on the wetting properties of alkyltrichlorosilane coated cellulose-based paper. ResearchGate. [Link]

-

Platinum-Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. [Link]

-

Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. PMC. [Link]

-

Vapor-liquid phase coexistence and transport properties of two- dimensional oligomers. The Journal of Chemical Physics. [Link]

-

(3,3-DIMETHYLBUTYL)TRICHLOROSILANE. Gelest, Inc.[Link]

-

8.1: Hydrosilylation of Alkenes. Chemistry LibreTexts. [Link]

-

Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. pubs.acs.org. [Link]

-

Self‐assembled monolayers of alkyltrichiorosilanes: Building blocks for future organic materials. Bar-Ilan University. [Link]

-

Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. PMC. [Link]

-

Long-Range Coupling in Cyclic Silanes. RSC Publishing. [Link]

-

Chloro(3,3-dimethylbutyl)dimethylsilane. PubChem. [Link]

-

Hydrophobic Silane Surface Treatments. Gelest Technical Library. [Link]

-

Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. ResearchGate. [Link]

-

Characterization of Alkylsilane Self-Assembled Monolayers by Molecular Simulation. ResearchGate. [Link]

-

The dynamic viscosity of linear alkanes at 25 C as a function of the... ResearchGate. [Link]

-

FTIR Studies Reveal That Silicon-Containing Laser-Induced Desorption Products Are Surface Reaction Intermediates. Defense Technical Information Center. [Link]

-

(3,3-DIMETHYLBUTYL)DIMETHYLCHLOROSILANE. Gelest, Inc.[Link]

-

Silanes for adhesion promotion and surface modification. Research Explorer The University of Manchester. [Link]

-

High resolution FTIR spectroscopy of the ClO radical. NASA Technical Reports Server (NTRS). [Link]

-

Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility. PMC. [Link]

-

Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. PubMed. [Link]

-

Methyltrichlorosilane. Wikipedia. [Link]

-

29Si NMR chemical shifts of silane derivatives. sciencedirect.com. [Link]

-

Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubrication to Neuronal Development. University of Wisconsin-Madison. [Link]

-

A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI. [Link]

-

Mass Spectrometry - Fragmentation. YouTube. [Link]

-

FTIR Spectroscopy Detects Intermolecular β-Sheet Formation Above the High Temperature Tm for Two Monoclonal Antibodies. PubMed. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. University of Texas at Austin. [Link]

-

Hydrophobicity, Hydrophilicity and Silane Surface Modification. ResearchGate. [Link]

-

Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. link.springer.com. [Link]

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]

- 3. researchgate.net [researchgate.net]

- 4. gelest.com [gelest.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. english.gyig.cas.cn [english.gyig.cas.cn]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. (3,3-DIMETHYLBUTYL)DIMETHYLCHLOROSILANE - Gelest, Inc. [gelest.com]

- 15. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to Neohexyltrichlorosilane for Advanced Material Science

An In-depth Monograph for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Application of (3,3-Dimethylbutyl)trichlorosilane.

In the landscape of advanced materials and surface science, the ability to precisely control surface properties at the molecular level is paramount. Organochlorosilanes are a cornerstone class of reagents for achieving this control, acting as powerful molecular linkers between inorganic substrates and organic functional layers. Among these, Neohexyltrichlorosilane (CAS No. 105732-02-3), also known as (3,3-Dimethylbutyl)trichlorosilane, emerges as a compound of significant interest. Its unique, sterically hindered neohexyl group offers distinct advantages in the formation of well-defined and robust self-assembled monolayers (SAMs) and in the controlled deposition of thin films via chemical vapor deposition (CVD). This technical guide provides a comprehensive overview of Neohexyltrichlorosilane, from its fundamental chemical and physical properties to its synthesis, applications, and the analytical techniques used for its characterization.

Core Chemical and Physical Characteristics

Neohexyltrichlorosilane is a colorless to straw-colored liquid with an acrid odor similar to that of hydrogen chloride. Its defining structural feature is the bulky neohexyl group attached to a trichlorosilyl head, which dictates its reactivity and the morphology of the surfaces it modifies.

| Property | Value | Source(s) |

| CAS Number | 105732-02-3 | |

| Molecular Formula | C6H13Cl3Si | |

| Molecular Weight | 219.61 g/mol | |

| Boiling Point | 183-184 °C | |

| Density | 1.1355 g/cm³ | |

| Refractive Index | 1.4479 | |

| Flash Point | 68 °C | |

| Vapor Pressure | 3 mm Hg @ 27°C | |

| Solubility | Reacts with water and protic solvents. Soluble in aprotic organic solvents. |

Synthesis of Neohexyltrichlorosilane: A Mechanistic Approach

The primary industrial route for the synthesis of alkyltrichlorosilanes is the hydrosilylation of an alkene with trichlorosilane (HSiCl₃). This atom-economical addition reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[1]

The synthesis of Neohexyltrichlorosilane follows this well-established pathway, utilizing 3,3-dimethyl-1-butene as the alkene precursor.

Caption: Synthesis of Neohexyltrichlorosilane via platinum-catalyzed hydrosilylation.

The reaction mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond of trichlorosilane to the platinum(0) catalyst, followed by coordination of the alkene. Subsequent migratory insertion of the alkene into the Pt-H bond and reductive elimination of the final product regenerates the catalyst.[2]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

The following is a representative, generalized protocol for the synthesis of Neohexyltrichlorosilane. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reactor Setup: A dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with 3,3-dimethyl-1-butene and a suitable anhydrous, aprotic solvent (e.g., toluene).

-

Catalyst Introduction: A catalytic amount of a platinum hydrosilylation catalyst (e.g., Karstedt's catalyst, typically in the ppm range relative to the alkene) is added to the reaction vessel.

-

Reactant Addition: Trichlorosilane is added dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired reaction temperature (typically between room temperature and 80 °C).[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the alkene and trichlorosilane starting materials and the appearance of the product.

-

Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated catalyst residues. The solvent and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure Neohexyltrichlorosilane.

Applications in Surface Science and Materials Deposition

The utility of Neohexyltrichlorosilane lies in its trifunctional chlorosilyl head group, which readily reacts with hydroxylated surfaces, and its sterically demanding neohexyl tail, which influences the packing and properties of the resulting molecular layer.

Self-Assembled Monolayers (SAMs)

Neohexyltrichlorosilane is an excellent precursor for the formation of self-assembled monolayers on hydroxyl-bearing substrates such as silicon wafers with a native oxide layer, glass, and other metal oxides. The trichlorosilyl group reacts with surface hydroxyls and adsorbed water to form a robust polysiloxane network covalently bonded to the substrate.

Caption: Workflow for the formation of a Neohexyltrichlorosilane SAM.

The bulky neohexyl group plays a crucial role in preventing the close packing of the alkyl chains, which can be advantageous in certain applications. This steric hindrance can:

-

Increase the free volume within the monolayer, which can be useful for applications requiring the inclusion of other molecules.

-

Modify the surface energy and wettability in a predictable manner.

-

Enhance the stability of the monolayer by preventing intermolecular reactions between adjacent chains.

The formation and characterization of such SAMs can be performed using a variety of surface-sensitive techniques, including contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).[4]

Chemical Vapor Deposition (CVD)

Neohexyltrichlorosilane can also be employed as a precursor in chemical vapor deposition processes to deposit silicon-based thin films, such as silicon nitride (SiNx) or silicon carbonitride (SiCN).[5] In a typical CVD process, the precursor is vaporized and introduced into a reaction chamber where it thermally decomposes and reacts with other gases (e.g., ammonia for silicon nitride deposition) at a heated substrate surface.

The choice of precursor is critical in determining the properties of the deposited film. The use of a sterically hindered precursor like Neohexyltrichlorosilane can influence:

-

Deposition Rate: The bulky organic group may affect the precursor's decomposition kinetics and surface reactivity.

-

Film Composition: The carbon content of the film can be tailored by the choice of the alkylsilane.

-

Film Properties: The resulting film's density, refractive index, and etch resistance can be tuned. Amorphous hydrogenated silicon nitride (a-SiNx:H) films are particularly important as gate insulators in thin-film transistors (TFTs).[6]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the neohexyl group. The nine protons of the tert-butyl group would appear as a sharp singlet, while the two methylene groups would each produce a triplet, with coupling to each other.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four unique carbon environments in the neohexyl group. The chemical shifts would be influenced by their proximity to the silicon atom.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Neohexyltrichlorosilane would be characterized by:

-

C-H stretching vibrations of the alkyl group in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations around 1365-1470 cm⁻¹.

-

Strong Si-Cl stretching vibrations , typically observed in the 450-650 cm⁻¹ region.[8] The presence of three chlorine atoms would likely result in multiple absorption bands in this region.

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, Neohexyltrichlorosilane would undergo fragmentation. The mass spectrum would likely show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of chlorine atoms, alkyl fragments, or combinations thereof. A prominent fragmentation pathway for alkyl chains is the loss of (CH₂)nCH₃ fragments, leading to clusters of peaks separated by 14 mass units.[9] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the molecular ion and chlorine-containing fragment peaks.

Safety and Handling

Neohexyltrichlorosilane is a reactive and hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.

-

Reactivity with Water: It reacts rapidly with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas. Therefore, it must be handled and stored under anhydrous and inert conditions (e.g., under nitrogen or argon).

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.

Conclusion

Neohexyltrichlorosilane stands as a valuable and versatile reagent for researchers and scientists in the fields of materials science, surface chemistry, and nanotechnology. Its unique combination of a reactive trichlorosilyl head group and a sterically bulky neohexyl tail provides a powerful tool for the controlled modification of surfaces and the deposition of thin films with tailored properties. A thorough understanding of its synthesis, reactivity, and characterization, as outlined in this guide, is essential for harnessing its full potential in the development of next-generation materials and devices.

References

-

Castillo, J. M., Klos, M., Jacobs, K., Horsch, M., & Hasse, H. (2015). Characterization of alkylsilane self-assembled monolayers by molecular simulation. Langmuir, 31(9), 2630–2638. [Link]

- DE102008019858A1 - Process for preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms. (2009).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2025). Chemical Vapor Deposition of Three Aminosilancs on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. [Link]

-

Roy, A. K. (2013). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. Accounts of Chemical Research, 46(3), 633-644. [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Taylor & Francis eBooks. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

ResearchGate. (2014). Figure 3. 1 H, 13 C and HMBC NMR spectrum of N-hexyl PC61PF-1 with... [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ResearchGate. (2006). Growth and properties of silicon nitride films prepared by low pressure chemical vapor deposition using trichlorosilane and ammonia. [Link]

-

Marciniec, B. (2015). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 7(12), 2413–2440. [Link]

-

ResearchGate. (2013). Water-Vapor Plasma-Based Surface Activation for Trichlorosilane Modification of PMMA. [Link]

-

Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Iowa State University Digital Repository. (2007). Water-vapor plasma-based surface activation for trichlorosilane modification of PMMA. [Link]

-

Langmuir. (2015). Characterization of alkylsilane self-assembled monolayers by molecular simulation. [Link]

-

DSpace@TU Delft. (2003). 4 Silicon-nitride films. [Link]

-

Office of Naval Research. (1989). FTIR Studies Reveal That Silicon-Containing Laser-Induced Desorption Products Are Surface Reaction Intermediates. [Link]

- Google Patents. (2016). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives.

-

Royal Society of Chemistry. (2013). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. [Link]

-

DTIC. (1990). FTIR Studies Reveal That Silicon-Containing Laser-Induced Desorption Products Are Surface Reaction Intermediates. [Link]

-

ResearchGate. (2015). Hydrophobicity, Hydrophilicity and Silane Surface Modification. [Link]

-

Scientific Research Publishing. (2015). Opto-Structural Properties of Silicon Nitride Thin Films Deposited by ECR-PECVD. [Link]

-

ResearchGate. (2015). Characterization of Alkylsilane Self-Assembled Monolayers by Molecular Simulation. [Link]

-

International Journal of Advanced Research. (2014). SELF ASSEMBLED MONOLAYERS-A REVIEW. [Link]

-

MDPI. (2023). A Comprehensive Review of Surface Modification Techniques for Enhancing the Biocompatibility of 3D-Printed Titanium Implants. [Link]

-

International Journal of Engineering Research and Applications. (2014). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. [Link]

-

Gelest, Inc. SILICON NITRIDE FILMS DEPOSITED BY ATMOSPHERIC PRESSURE CHEMICAL VAPOR DEPOSITION. [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

-

Wiley Online Library. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. [Link]

-

Wikipedia. (2023). Spectral Database for Organic Compounds. [Link]

-

Bulgarian Chemical Communications. (2021). Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. [Link]

-

MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. [Link]

-

Journal of the Korean Physical Society. (2004). Characteristics of Silicon Nitride Thin Films Prepared by Using Alternating Exposures of SiH2Cl2 and NH3. [Link]

-

eCampusOntario Pressbooks. (2023). 29.10 ¹³C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2004). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. [Link]

-

Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Data.gov. (2023). NIST/EPA Gas-Phase Infrared Database JCAMP Format - SRD 35. [Link]

-

YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Reddit. (2013). NIST Spectral Database alternative: Japan's AIST SDBS. [Link]

-

PubMed. (2020). Absorption and Fluorescence Spectral Database of Chlorophylls and Analogues. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9434749B2 - Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives - Google Patents [patents.google.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Trichloro(3,3-dimethylbutyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloro(3,3-dimethylbutyl)silane, also known as neohexyltrichlorosilane, is an organosilicon compound with significant potential in various scientific and industrial applications. Its unique molecular structure, featuring a bulky 3,3-dimethylbutyl (neohexyl) group bonded to a trichlorosilyl functional group, imparts distinct physical and chemical properties. This guide provides a comprehensive overview of the key physical properties of Trichloro(3,3-dimethylbutyl)silane, specifically its boiling point and density, offering valuable insights for its use in research, development, and manufacturing.

The strategic placement of the sterically demanding neohexyl group plays a crucial role in modulating the reactivity and intermolecular interactions of the silicon center. Understanding the fundamental physical parameters of this compound is paramount for its effective handling, purification, and application in sensitive processes such as surface modification, as a blocking agent in organic synthesis, and in the formulation of advanced materials. This document aims to be a critical resource for professionals requiring precise data and a deeper understanding of this versatile chemical.

Molecular Structure and Key Identifiers

A clear understanding of the molecular structure is fundamental to interpreting the physical properties of Trichloro(3,3-dimethylbutyl)silane.

Caption: Experimental workflows for determining boiling point and density.

Detailed Experimental Protocols

1. Boiling Point Determination via Simple Distillation:

-

Rationale: Simple distillation is a reliable method for determining the boiling point of a pure liquid. The temperature plateau observed during the distillation of a pure substance corresponds to its boiling point at the given atmospheric pressure.

-

Methodology:

-

Assemble a standard simple distillation apparatus using clean, dry glassware.

-

Place a sample of Trichloro(3,3-dimethylbutyl)silane in the distilling flask, along with boiling chips to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin heating the distilling flask gently.

-

Record the temperature at which the liquid begins to boil and a steady reflux is established. The temperature should remain constant as the liquid distills; this constant temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment. If the pressure deviates significantly from standard pressure (760 mmHg), a nomograph can be used to correct the observed boiling point.

-

2. Density Determination using a Pycnometer:

-

Rationale: A pycnometer is a piece of laboratory glassware that allows for the precise measurement of the volume of a liquid. By weighing the pycnometer empty, filled with water (for calibration), and filled with the sample liquid, the density can be determined with high accuracy.

-

Methodology:

-

Thoroughly clean and dry a pycnometer of a suitable volume.

-

Accurately weigh the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature bath until it reaches thermal equilibrium (e.g., 25°C).

-

Carefully add or remove water until the volume is exactly at the calibration mark.

-

Dry the outside of the pycnometer and weigh it. The difference in weight gives the mass of the water, and since the density of water at that temperature is known, the exact volume of the pycnometer can be calculated.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with Trichloro(3,3-dimethylbutyl)silane and bring it to the same constant temperature as the water.

-

Adjust the volume to the calibration mark, dry the exterior, and weigh the filled pycnometer.

-

The mass of the silane divided by the calibrated volume of the pycnometer yields the density of Trichloro(3,3-dimethylbutyl)silane at that specific temperature.

-

Conclusion

This technical guide provides essential data on the physical properties of Trichloro(3,3-dimethylbutyl)silane, a compound of growing interest in materials science and synthetic chemistry. The provided boiling point and density are critical parameters for its safe and effective use. The outlined experimental protocols offer a framework for the in-house verification of these properties, ensuring the highest level of accuracy and reproducibility in research and development settings. As the applications of Trichloro(3,3-dimethylbutyl)silane continue to expand, a thorough understanding of its fundamental physical characteristics will be indispensable for innovation.

References

An In-depth Technical Guide to Trichloro(3,3-dimethylbutyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloro(3,3-dimethylbutyl)silane, a sterically hindered organochlorosilane, is a versatile reagent in synthetic and materials chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug development. The document elucidates the mechanistic principles behind its synthesis and reactivity, offers detailed experimental protocols, and discusses its role in surface modification and as a bulky protecting group. Safety considerations for handling this reactive compound are also thoroughly addressed.

Introduction

Trichloro(3,3-dimethylbutyl)silane, also known as neohexyltrichlorosilane, is an organosilicon compound featuring a bulky 3,3-dimethylbutyl (neohexyl) group attached to a trichlorosilyl moiety. This unique structural combination imparts distinct reactivity and properties that are highly valuable in various chemical applications. The sterically demanding neohexyl group influences the kinetics of its reactions, while the three chlorine atoms provide reactive sites for hydrolysis, alcoholysis, and other nucleophilic substitutions. These characteristics make it a key intermediate for the synthesis of advanced materials, a robust surface modifying agent, and a specialized silylating agent in complex organic synthesis.

Molecular and Physical Properties

A thorough understanding of the physicochemical properties of Trichloro(3,3-dimethylbutyl)silane is essential for its effective application and safe handling.

| Property | Value | Source |

| Molecular Formula | C6H13Cl3Si | Alfa Chemistry[1] |

| Molecular Weight | 219.61 g/mol | Alfa Chemistry[1] |

| IUPAC Name | Trichloro(3,3-dimethylbutyl)silane | Alfa Chemistry[1] |

| CAS Number | 105732-02-3 | Alfa Chemistry[1] |

| Appearance | Transparent liquid | Alfa Chemistry[1] |

| Boiling Point | 183-184 °C | Alfa Chemistry[1] |

| Density | 1.1355 g/mL | Alfa Chemistry[1] |

| Refractive Index | 1.4479 | Alfa Chemistry[1] |

Synthesis of Trichloro(3,3-dimethylbutyl)silane

The primary industrial and laboratory synthesis of Trichloro(3,3-dimethylbutyl)silane is achieved through the hydrosilylation of 3,3-dimethyl-1-butene (neohexene) with trichlorosilane (HSiCl₃).[2] This reaction involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the alkene.

Reaction Mechanism: Hydrosilylation

The hydrosilylation reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts such as Speier's catalyst (hexachloroplatinic acid). The generally accepted Chalk-Harrod mechanism provides a framework for understanding this process.

Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

The catalytic cycle involves:

-

Oxidative Addition: The hydrosilane (HSiCl₃) adds to the platinum catalyst.

-

Alkene Coordination: The alkene (3,3-dimethyl-1-butene) coordinates to the platinum center.

-

Migratory Insertion: The alkene inserts into the platinum-hydrogen or platinum-silicon bond.

-

Reductive Elimination: The final product, Trichloro(3,3-dimethylbutyl)silane, is eliminated, regenerating the active catalyst.

While platinum catalysts are widely used, rhodium-based catalysts have also been shown to be highly efficient and selective for the hydrosilylation of alkenes with trichlorosilane.[3][4]

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a representative procedure for the synthesis of alkyltrichlorosilanes via hydrosilylation.[5]

Materials:

-

Trichlorosilane (HSiCl₃)

-

3,3-Dimethyl-1-butene (neohexene)

-

Speier's catalyst (e.g., a solution of H₂PtCl₆ in isopropanol)

-

Anhydrous toluene (solvent)

-

Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Under an inert atmosphere, charge the reaction flask with 3,3-dimethyl-1-butene and anhydrous toluene.

-

Add the platinum catalyst to the stirred solution. The amount of catalyst is typically in the range of 10⁻⁴ to 10⁻⁶ moles per mole of alkene.

-

Heat the mixture to a gentle reflux.

-

Slowly add trichlorosilane via the dropping funnel to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to heat the reaction mixture under reflux for several hours to ensure complete conversion.

-

Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure Trichloro(3,3-dimethylbutyl)silane.

Self-Validation: The purity of the distilled product should be verified by GC analysis and its identity confirmed by spectroscopic methods such as NMR and mass spectrometry. The refractive index can also be used as a quick check of purity.

Reactivity and Applications

The reactivity of Trichloro(3,3-dimethylbutyl)silane is dominated by the susceptibility of the silicon-chlorine bonds to nucleophilic attack. This reactivity is the basis for its primary applications.

Hydrolysis and Condensation for Surface Modification

Trichloro(3,3-dimethylbutyl)silane readily reacts with water in a two-stage process of hydrolysis followed by condensation.[6]

-

Hydrolysis: The three Si-Cl bonds are sequentially replaced by hydroxyl groups (silanols), liberating hydrogen chloride (HCl) as a byproduct. C₆H₁₃SiCl₃ + 3H₂O → C₆H₁₃Si(OH)₃ + 3HCl

-

Condensation: The resulting silanetriol is unstable and undergoes intermolecular condensation to form siloxane (Si-O-Si) bonds, releasing water. This process can lead to the formation of oligomeric and polymeric silsesquioxanes.

This reactivity is harnessed for the surface modification of materials possessing hydroxyl groups, such as glass, silica, and metal oxides. The bulky neohexyl group creates a dense, hydrophobic (water-repellent) self-assembled monolayer on the surface.

Caption: Reaction pathway for the hydrolysis and condensation of Trichloro(3,3-dimethylbutyl)silane.

Application Insight: In drug delivery systems, modifying the surface of silica-based carriers with such hydrophobic silanes can control the release rate of encapsulated drugs. The bulky neohexyl group can create a more effective barrier against water penetration compared to smaller alkyl groups, thus slowing the dissolution of the drug.

Role in Organic Synthesis: A Bulky Silylating Agent

In organic synthesis, and by extension in drug development, silyl groups are frequently used as protecting groups for protic functional groups like alcohols, amines, and carboxylic acids. While Trichloro(3,3-dimethylbutyl)silane itself is too reactive for direct use as a protecting group in many contexts, its derivatives, such as (3,3-dimethylbutyl)dimethylchlorosilane, are employed for this purpose.[7]

The bulky nature of the neohexyl group provides significant steric hindrance, which can offer several advantages:

-

Enhanced Stability: Silyl ethers derived from bulky silanes are generally more stable to a wider range of reaction conditions, particularly acidic hydrolysis, compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.

-

Selective Protection: The steric bulk can allow for the selective protection of less hindered hydroxyl groups in polyfunctional molecules, a common challenge in the synthesis of complex pharmaceutical intermediates.

-

Modified Reactivity: The presence of a bulky silyl group can direct the stereochemical outcome of subsequent reactions at adjacent centers.

While direct applications in peptide synthesis are not widely documented for this specific silane, other bulky silanes are used as scavengers during the cleavage of peptides from solid-phase resins to prevent side reactions.[8]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, and two multiplets for the two methylene groups of the butyl chain. The chemical shifts would be influenced by the electron-withdrawing trichlorosilyl group.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four unique carbon environments in the 3,3-dimethylbutyl group.

-

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak may be observed, but fragmentation is likely.[3] Characteristic fragmentation patterns for alkyltrichlorosilanes include the loss of chlorine atoms, cleavage of the alkyl chain, and rearrangements. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will result in characteristic clusters of peaks for chlorine-containing fragments.

Safety and Handling

Trichloro(3,3-dimethylbutyl)silane is a reactive and hazardous chemical that requires careful handling.

Hazards:

-

Corrosive: It causes severe skin burns and eye damage.[9]

-

Reacts with Water: It reacts with water and moisture to produce corrosive hydrogen chloride gas.[9]

-

Combustible: It is a combustible liquid.[9]

Safe Handling Procedures:

-

Inert Atmosphere: Handle under a dry, inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent contact with moisture.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, alcohols, acids, and oxidizing agents.

-

Spill and Disposal: In case of a spill, use a non-sparking tool to collect the material into a suitable container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Caption: Key safety precautions for handling Trichloro(3,3-dimethylbutyl)silane.

Conclusion

Trichloro(3,3-dimethylbutyl)silane is a valuable chemical entity whose utility stems from the interplay between its sterically demanding alkyl group and its reactive trichlorosilyl functionality. For researchers and professionals in drug development and materials science, a firm grasp of its synthesis via hydrosilylation, its reactivity profile, particularly hydrolysis, and its potential as a precursor to bulky silylating agents is paramount. While its direct application in pharmaceuticals is not as widespread as other organosilanes, its role in creating robust hydrophobic surfaces and as a synthon for specialized protecting groups underscores its importance. Adherence to strict safety protocols is non-negotiable when working with this corrosive and water-reactive compound.

References

-

Nakajima, Y., & Shimada, S. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Scientific reports, 11(1), 10037. [Link]

- DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms.

-

PubChem. (n.d.). Trichloro(3-methylbutyl)silane. National Center for Biotechnology Information. Retrieved from [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

-

Gelest, Inc. (n.d.). (3,3-DIMETHYLBUTYL)DIMETHYLCHLOROSILANE. Retrieved from [Link]

- Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.

-

Chemistry LibreTexts. (2021, March 16). Hydrosilylation of Alkenes. [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 123-165. [Link]

-

PubChem. (n.d.). Cyclohexyltrichlorosilane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Gelest, Inc. (2016, February 2). (3,3-DIMETHYLBUTYL)TRICHLOROSILANE Safety Data Sheet. [Link]

-

Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]

-

ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]

-

ResearchGate. (2015, February 21). Hydrophobicity, Hydrophilicity and Silane Surface Modification. [Link]

Sources

- 1. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Surface chemistry | PPTX [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. trichloro(dodecyl)silane [webbook.nist.gov]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Trichloro(3,3-dimethylbutyl)silane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of trichloro(3,3-dimethylbutyl)silane, an organosilicon compound of significant interest in materials science and synthetic chemistry. This document elucidates the compound's fundamental chemical and physical properties, details its synthesis and characteristic reactions, and explores its multifaceted applications, particularly as a surface modifier and coupling agent. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory and industrial setting.

Introduction and Nomenclature

Neohexyltrichlorosilane, systematically named trichloro(3,3-dimethylbutyl)silane according to IUPAC nomenclature, is an organosilane featuring a neohexyl group attached to a trichlorosilyl moiety. The bulky 3,3-dimethylbutyl group imparts unique steric and electronic properties to the molecule, influencing its reactivity and the characteristics of the materials derived from it. This guide will use its IUPAC name, trichloro(3,3-dimethylbutyl)silane, throughout.

Physicochemical Properties

Trichloro(3,3-dimethylbutyl)silane is a colorless to transparent liquid with a pungent odor characteristic of chlorosilanes.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | trichloro(3,3-dimethylbutyl)silane | [2] |

| Synonyms | Neohexyltrichlorosilane | [3] |

| CAS Number | 105732-02-3 | [2] |

| Molecular Formula | C6H13Cl3Si | [2] |

| Molecular Weight | 219.61 g/mol | [2] |

| Boiling Point | 183-184 °C | [2] |

| Density | 1.1355 g/mL | [2] |

| Appearance | Transparent liquid | [2] |

Synthesis of Trichloro(3,3-dimethylbutyl)silane

The primary industrial route for the synthesis of alkyltrichlorosilanes like trichloro(3,3-dimethylbutyl)silane is the hydrosilylation of an appropriate alkene with trichlorosilane (HSiCl₃).[4] This process involves the addition of the silicon-hydrogen bond of trichlorosilane across the double bond of the alkene.

The synthesis of trichloro(3,3-dimethylbutyl)silane is achieved through the hydrosilylation of 3,3-dimethyl-1-butene. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts.[5]

Reaction Scheme:

dot

Caption: Synthesis of Trichloro(3,3-dimethylbutyl)silane via Hydrosilylation.

Key Reactions and Mechanisms

The reactivity of trichloro(3,3-dimethylbutyl)silane is dominated by the three chlorine atoms attached to the silicon, which are susceptible to nucleophilic substitution.

Hydrolysis and Condensation

Trichloro(3,3-dimethylbutyl)silane readily reacts with water in a hydrolysis reaction to form the corresponding silanetriol, (3,3-dimethylbutyl)silanetriol, and hydrogen chloride (HCl).[6] The silanetriol is highly unstable and undergoes rapid self-condensation to form siloxane oligomers and polymers.[6] This reactivity is the basis for its application in forming silicone resins and surface coatings.

The hydrolysis and condensation process can be described in the following steps:

-

Hydrolysis: The three chloro groups are sequentially replaced by hydroxyl groups.[7]

-

Condensation: The silanol intermediates condense with each other to form Si-O-Si (siloxane) bonds, releasing water.[7]

dot

Caption: Hydrolysis and Condensation of Trichloro(3,3-dimethylbutyl)silane.

Alcoholysis

In the presence of alcohols, trichloro(3,3-dimethylbutyl)silane undergoes alcoholysis to form the corresponding alkoxysilanes. For example, with methanol, it would form trimethoxy(3,3-dimethylbutyl)silane. This reaction is useful for creating more stable precursors for sol-gel processes.

Applications in Research and Industry

The unique combination of a bulky, hydrophobic alkyl group and a reactive silyl group makes trichloro(3,3-dimethylbutyl)silane a valuable compound in several applications.

Surface Modification

Trichloro(3,3-dimethylbutyl)silane is used to create hydrophobic and oleophobic surfaces on various substrates, including glass, silicon wafers, and metal oxides.[8] The trichlorosilyl group reacts with surface hydroxyl groups to form a covalent bond, while the neohexyl group orients away from the surface, creating a low-energy, non-polar interface.

Experimental Protocol: Hydrophobic Surface Treatment of Glass Slides

-

Substrate Preparation: Clean glass slides by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. Dry the slides under a stream of nitrogen and then treat with an oxygen plasma for 5 minutes to generate surface hydroxyl groups.

-

Silanization Solution: Prepare a 1% (v/v) solution of trichloro(3,3-dimethylbutyl)silane in an anhydrous solvent such as toluene or hexane under an inert atmosphere (e.g., argon or nitrogen).

-

Surface Treatment: Immerse the cleaned and activated glass slides in the silanization solution for 1-2 hours at room temperature.

-

Washing: Remove the slides from the solution and rinse thoroughly with the anhydrous solvent to remove any unreacted silane.

-

Curing: Cure the coated slides in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane layer.

-

Final Cleaning: Sonicate the cured slides in the anhydrous solvent to remove any physisorbed molecules. Dry with a stream of nitrogen.

dot

Sources

- 1. innospk.com [innospk.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. gelest.com [gelest.com]

- 4. DE102008019858A1 - Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group, so that silicon-hydrogen bonds of trichlorosilane are activated with carbon bonded nitrogen atoms - Google Patents [patents.google.com]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gelest.com [gelest.com]

- 8. innospk.com [innospk.com]

A Comprehensive Technical Guide to the Safe Handling of Trichloro(3,3-dimethylbutyl)silane for Research and Development

This guide provides an in-depth, scientifically grounded framework for the safe handling of Trichloro(3,3-dimethylbutyl)silane (CAS No. 4365-27-9), also known as Neohexyltrichlorosilane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) protocols. Instead, it elucidates the chemical principles underpinning the required precautions, fostering a culture of intrinsic safety and proactive risk mitigation in the laboratory.

The Chemist's Perspective: Understanding the Reactivity of Trichloro(3,3-dimethylbutyl)silane

Trichloro(3,3-dimethylbutyl)silane is an organochlorosilane, a class of compounds characterized by the presence of a silicon-chlorine (Si-Cl) bond. The high reactivity of this bond is the primary driver of the compound's hazardous properties and dictates the stringent handling procedures required. The silicon atom is electrophilic, and the chlorine atoms are good leaving groups. This makes the compound highly susceptible to nucleophilic attack, particularly by water.

Upon contact with moisture, even atmospheric humidity, Trichloro(3,3-dimethylbutyl)silane undergoes rapid and exothermic hydrolysis. This reaction produces corrosive hydrogen chloride (HCl) gas and silanols, which can further condense to form siloxanes. The release of HCl gas is a major safety concern, as it can cause severe respiratory tract irritation and chemical burns upon contact with skin and eyes.[1][2] The heat generated during this reaction can also increase the vapor pressure of the flammable liquid, creating a fire and explosion hazard.

Hazard Identification and Classification

A thorough understanding of the hazards associated with Trichloro(3,3-dimethylbutyl)silane is fundamental to its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage |

Data sourced from the Gelest, Inc. Safety Data Sheet for (3,3-DIMETHYLBUTYL)TRICHLOROSILANE.[1]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive for handling Trichloro(3,3-dimethylbutyl)silane is to prevent contact with moisture and to contain its vapors. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of Trichloro(3,3-dimethylbutyl)silane must be conducted in a well-ventilated chemical fume hood.[3] This is critical for containing the corrosive HCl vapors that can be generated.

-

Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended. This not only protects the integrity of the experiment but also minimizes the hydrolysis of the silane.

-

Grounding and Bonding: Due to its combustible nature, containers and transfer equipment should be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[1]

-

Emergency Shower and Eyewash Station: An easily accessible and fully functional emergency shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment. The following provides a baseline for handling Trichloro(3,3-dimethylbutyl)silane:

-

Hand Protection: Wear chemically resistant gloves, such as Viton® or Barrier®, that have a high breakthrough time for organochlorosilanes. Always inspect gloves for signs of degradation or perforation before use.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when there is a risk of splashing.[4]

-

Skin and Body Protection: A flame-retardant lab coat is essential. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.

-

Respiratory Protection: In situations where the fume hood may not be sufficient to control vapor exposure, or in the event of a spill, a full-face respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing incidents.

Handling

-

Preparation: Before starting any work, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

-

Dispensing: Use only non-sparking tools for opening and dispensing.[1] Transfer liquids via syringe or cannula under an inert atmosphere to minimize exposure to air and moisture.

-

Reaction Quenching: When quenching a reaction containing Trichloro(3,3-dimethylbutyl)silane, do so slowly and in a controlled manner, preferably with a non-protic solvent before introducing any protic quench solution.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

Storage

-

Moisture-Free Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Incompatible Materials: Keep away from water, alcohols, amines, acids, bases, and oxidizing agents.[3]

-

Corrosion-Resistant: Store in a corrosion-resistant container or in a secondary container to manage potential leaks.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill Response

-

Small Spills (<100 mL):

-

Evacuate the immediate area.

-

Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels.

-

Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill site.

-

-

Large Spills (>100 mL):

-

Evacuate the laboratory and alert emergency responders.

-

Prevent the spill from entering drains or waterways.

-

Only personnel trained in hazardous material spill response should attempt to clean up a large spill.

-

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Do NOT use water , as it will react violently with the compound and generate corrosive HCl gas.[1]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Waste Disposal

All waste containing Trichloro(3,3-dimethylbutyl)silane must be treated as hazardous waste.

-

Collection: Collect waste in a designated, labeled, and sealed container.

-

Neutralization: Small quantities of residual Trichloro(3,3-dimethylbutyl)silane can be neutralized by slowly adding it to a stirred solution of sodium bicarbonate in a fume hood. This should only be performed by experienced personnel.

-

Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

Trichloro(3,3-dimethylbutyl)silane is a valuable reagent in chemical synthesis, but its inherent reactivity demands a high level of respect and careful handling. By understanding the chemical principles that drive its hazards and by rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of scientific integrity and professional responsibility.

References

-

Gelest, Inc. (2016). Safety Data Sheet: (3,3-DIMETHYLBUTYL)TRICHLOROSILANE. Retrieved from [Link]

-

Merck Millipore. (n.d.). Safety Data Sheet. (Note: This is a generic link to a Merck SDS search page.) Retrieved from [Link]

-

Caseway Industrial Products. (2022). Safety Data Sheet: METHACRYLIC ACID. Retrieved from [Link]

-

PE Energy. (n.d.). Safety Data Sheet. (Note: This link is to a generic company website, as a direct, stable SDS link was not available.) Retrieved from [Link]

-

Hemlock Semiconductor. (2020). Fact Sheet: “Chlorosilanes”. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from [Link]

-

Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]

Sources

A Technical Guide to the Hydrolysis and Condensation Mechanisms of Organochlorosilanes: The Case of Neohexyltrichlorosilane

Abstract

Organochlorosilanes are a cornerstone class of reagents fundamental to the synthesis of silicon-based materials, surface modification, and advanced drug delivery systems. Their utility is predicated on a well-defined, yet environmentally sensitive, two-stage reaction cascade: hydrolysis followed by condensation. This technical guide provides an in-depth exploration of this mechanistic pathway, using neohexyltrichlorosilane as a representative model. We will dissect the nucleophilic substitution at the silicon center, the formation of critical silanol intermediates, and their subsequent polycondensation into stable siloxane networks. Particular emphasis is placed on the kinetic factors governing the reaction, including pH and steric influences, providing researchers and drug development professionals with the causal understanding required for precise experimental control and process optimization.

Introduction: The Pivotal Role of Organochlorosilane Reactivity

Organosilanes, characterized by a central silicon atom bonded to both organic and hydrolyzable substituents, serve as indispensable molecular bridges between organic and inorganic materials.[1] Among these, organotrichlorosilanes (RSiCl₃) are particularly reactive precursors used in applications ranging from the production of silicones to the functionalization of pharmaceutical carriers. The transformation of these molecules into functional materials is governed by a sequential process:

-

Hydrolysis: The three chloro groups are replaced by hydroxyl (silanol) groups upon reaction with water.[1][2]

-

Condensation: The resulting unstable silanol intermediates condense with one another, eliminating water to form a stable, cross-linked polysiloxane network (Si-O-Si).[3]

This guide focuses on neohexyltrichlorosilane ((CH₃)₃CCH₂CH₂SiCl₃) . The choice of the neohexyl group is deliberate; its significant steric bulk provides a valuable lens through which to examine the influence of molecular architecture on reaction kinetics, a critical consideration in designing tailored molecular systems. Understanding this mechanism is not merely academic; it is the foundation for controlling the structure, and therefore the function, of the final material.

The Core Mechanism Part I: Hydrolysis of Neohexyltrichlorosilane